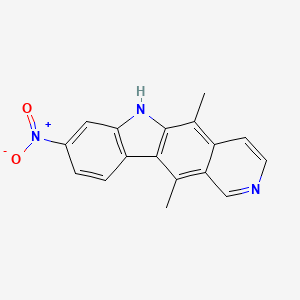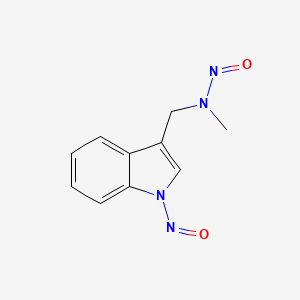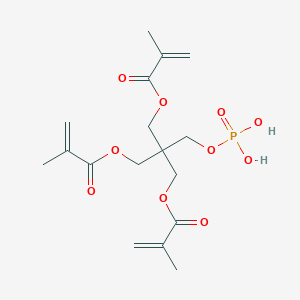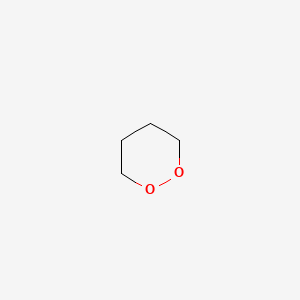
Prolonium
Übersicht
Beschreibung
Proloniumiodid, auch bekannt als 2-Hydroxy-N,N,N,N',N',N'-hexamethyl-1,3-propandiaminumdiiodid, ist eine chemische Verbindung mit der Summenformel C9H24I2N2O. Es handelt sich um ein weißes oder weißliches Pulver, das an der Luft allmählich gelblich wird. Diese Verbindung ist sehr gut in Wasser löslich, aber nahezu unlöslich in Ethanol oder Chloroform. Proloniumiodid wird vorwiegend in medizinischen Anwendungen eingesetzt, insbesondere bei der Behandlung verschiedener Augenkrankheiten und als unterstützende Therapie bei Optikusneuritis .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Proloniumiodid kann durch die Reaktion von Hexamethylentetramin mit Iod in Gegenwart eines geeigneten Lösungsmittels synthetisiert werden. Die Reaktion umfasst typischerweise die folgenden Schritte:
- Lösen von Hexamethylentetramin in Wasser.
- Zugabe von Iod zu der Lösung unter kontrollierten Temperaturbedingungen.
- Rühren der Mischung, bis die Reaktion abgeschlossen ist, was zur Bildung von Proloniumiodid führt.
Industrielle Produktionsmethoden
Die industrielle Produktion von Proloniumiodid erfolgt über ähnliche Synthesewege, jedoch im größeren Maßstab. Der Prozess umfasst:
- Die Verwendung großer Reaktoren zur Mischung von Hexamethylentetramin und Iod.
- Kontinuierliche Überwachung der Reaktionsbedingungen wie Temperatur und pH-Wert.
- Reinigung des Endprodukts durch Kristallisation oder andere geeignete Methoden, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prolonium iodide can be synthesized through the reaction of hexamethylenetetramine with iodine in the presence of a suitable solvent. The reaction typically involves the following steps:
- Dissolution of hexamethylenetetramine in water.
- Addition of iodine to the solution under controlled temperature conditions.
- Stirring the mixture until the reaction is complete, resulting in the formation of this compound iodide.
Industrial Production Methods
Industrial production of this compound iodide involves similar synthetic routes but on a larger scale. The process includes:
- Use of large reactors to mix hexamethylenetetramine and iodine.
- Continuous monitoring of reaction conditions such as temperature and pH.
- Purification of the final product through crystallization or other suitable methods to ensure high purity and yield.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Proloniumiodid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Proloniumiodid kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen der Verbindung zu ergeben.
Substitution: Proloniumiodid kann an Substitutionsreaktionen teilnehmen, bei denen Iodatome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Halogenaustauschreaktionen können mit Reagenzien wie Natriumchlorid oder Natriumbromid durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate von Proloniumiodid.
Reduktion: Reduzierte Formen der Verbindung mit verändertem Iodgehalt.
Substitution: Substituierte Derivate, bei denen Iodatome durch andere Halogene oder funktionelle Gruppen ersetzt werden.
Wissenschaftliche Forschungsanwendungen
Proloniumiodid findet ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Studien zu seinen Auswirkungen auf zelluläre Prozesse und potenziellen therapeutischen Nutzen.
Medizin: Wird zur Behandlung von Augenkrankheiten wie Iritis, Choroiditis und Optikusneuritis eingesetzt.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Bestandteil in bestimmten industriellen Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Proloniumiodid umfasst mehrere biochemische Pfade:
Neurorezeptor-Modulation: Proloniumiodid moduliert die Aktivität von Neurorezeptoren, insbesondere Acetylcholinesterase, was zu erhöhten Acetylcholinspiegeln im Gehirn führt.
Entzündungshemmende Eigenschaften: Die Verbindung reguliert entzündungsfördernde Zytokine herunter und reguliert entzündungshemmende Zytokine hoch, wodurch chronische Entzündungen reduziert werden, die mit neurodegenerativen und Autoimmunerkrankungen verbunden sind.
Antioxidative Aktivität: Proloniumiodid fängt freie Radikale ab und reduziert oxidativen Stress, schützt Neuronen vor oxidativem Schaden und erhält die neuronale Integrität.
Wirkmechanismus
The mechanism of action of prolonium iodide involves several biochemical pathways:
Neuroreceptor Modulation: this compound iodide modulates the activity of neuroreceptors, particularly acetylcholinesterase, leading to increased levels of acetylcholine in the brain.
Anti-inflammatory Properties: The compound downregulates pro-inflammatory cytokines and upregulates anti-inflammatory cytokines, reducing chronic inflammation associated with neurodegenerative and autoimmune diseases.
Antioxidant Activity: This compound iodide scavenges free radicals and reduces oxidative stress, protecting neurons from oxidative damage and preserving neural integrity.
Vergleich Mit ähnlichen Verbindungen
Proloniumiodid kann mit anderen ähnlichen Verbindungen wie diesen verglichen werden:
Tellur- und Wismutverbindungen: Chemisch ähnlich zu Proloniumiodid, aber mit unterschiedlichen Anwendungen und Eigenschaften.
Einzigartige Merkmale
Hohe Wasserlöslichkeit: Im Gegensatz zu vielen ähnlichen Verbindungen ist Proloniumiodid sehr gut in Wasser löslich, was es für verschiedene wässrige Anwendungen geeignet macht.
Medizinische Anwendungen: Seine spezifische Verwendung bei der Behandlung von Augenkrankheiten und seine potenziellen neuroprotektiven Wirkungen unterscheiden es von anderen verwandten Verbindungen.
Liste ähnlicher Verbindungen
- Polonium
- Tellurverbindungen
- Wismutverbindungen
Die einzigartigen Eigenschaften und die vielfältigen Anwendungen von Proloniumiodid machen es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in industriellen Prozessen.
Eigenschaften
IUPAC Name |
[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N2O/c1-10(2,3)7-9(12)8-11(4,5)6/h9,12H,7-8H2,1-6H3/q+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOAESNTVSJYIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(C[N+](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N2O+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861761 | |
| Record name | 2-Hydroxy-N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-hexamethylpropane-1,3-bis(aminium) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45021-15-6 | |
| Record name | Prolonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045021156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-hexamethylpropane-1,3-bis(aminium) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70861761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROLONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7I54M7Z12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



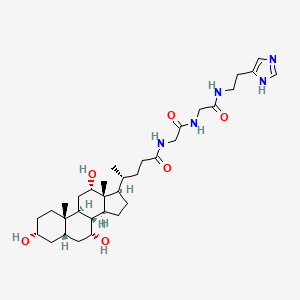
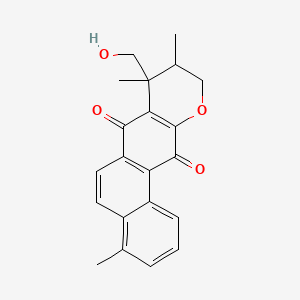
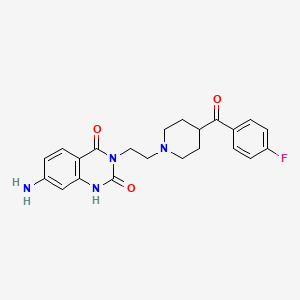
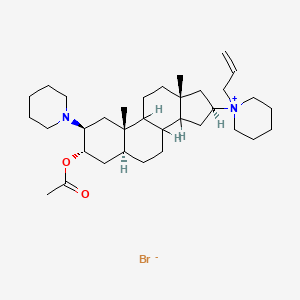

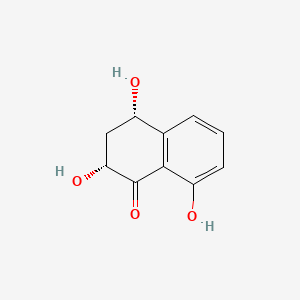
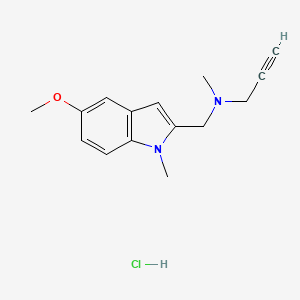
![benzhydryl (6R,7R)-3,4-dimethylidene-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1202857.png)
